4-(Chloromethyl)furo[2,3-b]pyridine
Description
4-(Chloromethyl)furo[2,3-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a chloromethyl (-CH₂Cl) substituent at the 4-position. This scaffold combines a π-electron-rich furan ring and a π-electron-deficient pyridine ring, creating unique electronic properties that influence its reactivity and biological activity . The chloromethyl group serves as a versatile reactive site, enabling further functionalization for drug development, exemplified by its role as a key intermediate in synthesizing HIV protease inhibitors .
The chloromethyl derivative, in particular, has been pivotal in medicinal chemistry due to its synthetic utility and adaptability in structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)furo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2 |
InChI Key |
IUZKUNUMSXUTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1CCl)C=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)furo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with furan derivatives under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or gold to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)furo[2,3-b]pyridine may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)furo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furo[2,3-b]pyridine-1,4-diones.
Reduction Reactions: The pyridine ring can be reduced to form dihydrofuro[2,3-b]pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, furo[2,3-b]pyridine-1,4-diones, and dihydrofuro[2,3-b]pyridine derivatives .
Scientific Research Applications
4-(Chloromethyl)furo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)furo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The furan and pyridine rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of furo[2,3-b]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Photophysical Properties
Key Research Findings
Synthetic Flexibility : Chloromethyl and trifluoromethyl groups enable diverse functionalization, making these derivatives valuable in drug discovery pipelines .
Structure-Activity Relationships : Electron-withdrawing substituents (e.g., -CF₃) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) improve antioxidant capacity .
Comparative Limitations: Thieno[2,3-b]pyridines face synthetic challenges due to sulfur’s lower nucleophilicity compared to oxygen in furan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
